molecular formula C20H21N3O4 B11693638 2-(1H-indol-3-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

2-(1H-indol-3-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11693638
M. Wt: 367.4 g/mol
InChI Key: ZWRKURBKOMWWJB-SSDVNMTOSA-N
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Description

2-(1H-indol-3-yl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features an indole core and a hydrazide linkage. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves the condensation of 2-(1H-indol-3-yl)acetic acid hydrazide with 3,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The indole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Amines derived from the reduction of the hydrazide group.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

2-(1H-indol-3-yl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)quinoxaline derivatives: These compounds also feature an indole core and have been studied for their biological activities.

    3-(1H-indol-5-yl)-1,2,4-oxadiazole derivatives: Known for their potential as α-glucosidase inhibitors and anti-inflammatory agents.

Uniqueness

2-(1H-indol-3-yl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is unique due to its specific structural features, such as the presence of the trimethoxyphenyl group and the hydrazide linkage. These structural elements contribute to its distinct chemical properties and biological activities, setting it apart from other indole-based compounds.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

2-(1H-indol-3-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H21N3O4/c1-25-17-8-13(9-18(26-2)20(17)27-3)11-22-23-19(24)10-14-12-21-16-7-5-4-6-15(14)16/h4-9,11-12,21H,10H2,1-3H3,(H,23,24)/b22-11+

InChI Key

ZWRKURBKOMWWJB-SSDVNMTOSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CC2=CNC3=CC=CC=C32

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CC2=CNC3=CC=CC=C32

Origin of Product

United States

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